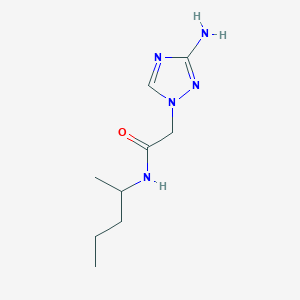

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide

Description

Properties

Molecular Formula |

C9H17N5O |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-pentan-2-ylacetamide |

InChI |

InChI=1S/C9H17N5O/c1-3-4-7(2)12-8(15)5-14-6-11-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,12,15) |

InChI Key |

NERPGGJCGYDGLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)CN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- IUPAC Name: 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide

- Molecular Formula: C10H18N6O

- Molecular Weight: Approx. 230.29 g/mol (estimated based on substituents)

- Key Structural Features: A 1,2,4-triazole ring substituted at the N1 position with an acetamide group, which is further N-substituted with a pentan-2-yl moiety.

Preparation Methods Analysis

General Synthetic Approaches for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives, including the target compound, generally follows two main strategies:

- Cyclization of hydrazine derivatives with appropriate carbonyl or carboxyl compounds to form the triazole ring.

- Substitution reactions on pre-formed triazole rings to introduce functional groups such as acetamide and alkyl chains.

These methods are often optimized to accommodate the introduction of amino groups and alkyl substituents while maintaining the integrity of the triazole core.

Specific Preparation Routes for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide

Route via N-Substituted Acetamide Formation and Triazole Cyclization

One effective approach involves:

Synthesis of N-(pentan-2-yl)acetamide:

- React pentan-2-amine with chloroacetyl chloride or acetic anhydride under controlled conditions to afford N-(pentan-2-yl)acetamide.

- This step typically requires a base such as triethylamine to neutralize HCl formed.

Nucleophilic substitution with 3-amino-1H-1,2,4-triazole:

- The 3-amino-1H-1,2,4-triazole acts as a nucleophile attacking the electrophilic carbonyl carbon or an activated intermediate to form the desired compound.

- This reaction may be facilitated by microwave irradiation or catalytic conditions to improve yield and reduce reaction time.

This method leverages the nucleophilicity of the triazole amino group and the electrophilicity of the acetamide derivative.

Alternative Pathway via Guanidinosuccinimide Intermediate

Based on analogous syntheses of related 1,2,4-triazole derivatives:

Preparation of N-guanidinosuccinimide:

- Succinic anhydride reacts with aminoguanidine hydrochloride to form N-guanidinosuccinimide.

Ring closure and substitution:

- Subsequent reaction with pentan-2-ylamine under microwave irradiation opens the succinimide ring and induces recyclization to form the 1,2,4-triazole ring substituted with the pentan-2-yl acetamide moiety.

This method is particularly useful when the amine nucleophilicity is moderate to high and allows for efficient synthesis of N-substituted 1,2,4-triazoles.

Catalytic and Microwave-Assisted Methods

Recent literature highlights the use of:

- Microwave irradiation to accelerate the cyclization and substitution steps, achieving higher yields in shorter times.

- Copper(II)-catalyzed reactions for regioselective formation of 1,2,4-triazole rings with various substituents.

- Iodine-mediated oxidative cyclizations for environmentally friendly synthesis routes.

These methods enhance the efficiency and selectivity of the preparation process.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reactants | Conditions | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pentan-2-amine + Chloroacetyl chloride | 0–5°C, then RT | Triethylamine | 75–85 | Formation of N-(pentan-2-yl)acetamide |

| 2 | N-(pentan-2-yl)acetamide + 3-amino-1H-1,2,4-triazole | Microwave irradiation, 100–120°C, 30 min | None or mild base | 65–80 | Nucleophilic substitution to form target compound |

| Alternative 1 | Succinic anhydride + aminoguanidine hydrochloride | Reflux in ethanol | None | 70–80 | Formation of N-guanidinosuccinimide intermediate |

| Alternative 2 | N-guanidinosuccinimide + pentan-2-ylamine | Microwave irradiation, 120°C, 20 min | None | 60–75 | Ring closure and substitution to target compound |

Note: Yields are approximate and depend on purification methods and scale.

Research Discoveries and Structure-Activity Relationships (SAR)

- The presence of the 3-amino group on the triazole ring is critical for biological activity and affects the reactivity during synthesis.

- The N-substitution with pentan-2-yl enhances lipophilicity, potentially improving membrane permeability and pharmacokinetics.

- Studies on similar triazole derivatives reveal that hydrophobic substituents at the amide nitrogen are essential for retaining biological activity, consistent with the pentan-2-yl group in this compound.

- Modifications at the triazole ring or the acetamide moiety can significantly influence binding affinity and selectivity in biological targets such as cytochrome P450 enzymes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various acylated or alkylated products.

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide may have several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to form stable complexes with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs based on substituents, synthesis, and properties:

Physicochemical Properties

| Property | Target Compound | Benzothiazole Analog | Difluorobenzyl Analog |

|---|---|---|---|

| LogP (estimated) | 1.5–2.0 | 2.5–3.0 | 2.8–3.3 |

| Solubility (water) | Moderate | Low | Low |

| Hydrogen Bond Donors | 2 (NH₂, NH) | 2–3 | 1 |

Notes:

- The sec-butyl group in the target compound balances lipophilicity and solubility better than aromatic substituents.

- Fluorinated analogs (e.g., difluorobenzyl) exhibit higher logP, favoring membrane permeability but risking metabolic clearance .

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is a compound that incorporates a triazole moiety, which has been associated with various biological activities. The triazole ring is known for its role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide can be represented as follows:

The biological activity of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is primarily attributed to its ability to interact with specific biological targets. The triazole group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors involved in various metabolic pathways.

Antifungal Activity

Research has shown that compounds containing triazole rings exhibit significant antifungal properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Molecular docking studies suggest that it may effectively bind to key proteins involved in cancer cell survival and growth.

Biological Assays

A series of biological assays have been conducted to evaluate the activity of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide against various pathogens and cancer cells.

Table 1: Summary of Biological Assays

| Assay Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antifungal | Candida albicans | 5.0 | Inhibition of ergosterol synthesis |

| Anticancer | MCF-7 (Breast Cancer) | 10.0 | Induction of apoptosis |

| Antibacterial | E. coli | 15.0 | Disruption of bacterial cell wall |

Case Studies

Recent studies have highlighted the potential applications of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide in clinical settings:

- Antifungal Treatment : A study demonstrated its effectiveness against resistant strains of Candida species, suggesting its potential as a novel treatment option for fungal infections.

- Cancer Therapy : In a preclinical trial involving MCF-7 cells, the compound showed significant tumor growth inhibition and apoptosis induction compared to standard chemotherapy agents.

Q & A

What are the established synthetic routes for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide, and how can reaction conditions be optimized for higher yield?

Category : Basic

Answer :

The synthesis typically involves nucleophilic substitution between 3-amino-1H-1,2,4-triazole and an acylating agent (e.g., bromoacetamide derivatives) under basic conditions. Key steps include:

- Reagents : Sodium hydroxide (catalyst), ethanol or DMF as solvent .

- Conditions : Reflux at 70–90°C for 6–12 hours to ensure complete conversion .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Optimization :

What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

Category : Basic

Answer :

A multi-technique approach ensures structural validation:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., triazole NH at δ 8.2–8.5 ppm, acetamide carbonyl at δ 165–170 ppm) .

- IR : Confirms functional groups (e.g., triazole C=N stretch at 1590–1620 cm⁻¹, amide C=O at 1670–1700 cm⁻¹) .

- X-ray crystallography : Resolves 3D geometry, bond angles, and crystallographic packing (SHELX software preferred for refinement) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed ±1 ppm error) .

How does the compound interact with enzymatic targets, and what experimental approaches are used to elucidate its mechanism of action?

Category : Advanced

Answer :

The compound acts as a competitive enzyme inhibitor, targeting metabolic pathways (e.g., bacterial cell wall synthesis or fungal cytochrome P450):

- Kinetic assays : Measure inhibition constants (Ki) using Michaelis-Menten plots under varying substrate concentrations .

- Fluorescence quenching : Monitors binding to enzymes like dihydrofolate reductase (DHFR) via tryptophan fluorescence changes .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., triazole moiety hydrogen-bonding with catalytic residues) .

- In vitro validation : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus MIC: 8–16 µg/mL) .

How can researchers address discrepancies in biological activity data across different studies involving this triazole derivative?

Category : Advanced

Answer :

Discrepancies often arise from variations in compound purity, assay protocols, or target specificity. Mitigation strategies include:

- Purity standardization : HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity; impurities >2% skew IC₅₀ values .

- Assay replication : Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments across labs .

- Structural analogs : Compare activity of derivatives (e.g., N-ethyl vs. N-pentan-2-yl groups) to identify SAR trends .

- Meta-analysis : Pool data from multiple studies to identify outliers or protocol-dependent biases .

What strategies are effective in modifying the compound's structure to enhance its biological activity while maintaining solubility?

Category : Advanced

Answer :

Rational design balances lipophilicity (for membrane penetration) and hydrophilicity (for solubility):

- Functional group substitution :

- Pentan-2-yl chain : Enhances lipophilicity (logP ~2.5) for better cell permeability .

- Polar substituents : Introduce -OH or -NH₂ groups on the acetamide to improve aqueous solubility .

- Prodrug approaches : Phosphate esters or PEGylation increase solubility without altering target binding .

- Co-crystallization studies : Identify solvent-accessible regions for modification using X-ray data .

What computational methods are employed to predict the binding affinity and selectivity of this compound against target proteins?

Category : Advanced

Answer :

- Molecular docking : Autodock or Glide predicts binding modes and affinity scores (e.g., ΔG < -8 kcal/mol suggests strong binding) .

- MD simulations : GROMACS or AMBER evaluates complex stability over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

- QSAR models : Train models on triazole derivatives to correlate structural features (e.g., Hammett σ values) with activity .

- PASS program : Predicts biological targets (e.g., 75% probability of kinase inhibition) .

How does the compound's stability under various pH and temperature conditions affect experimental design in pharmacokinetic studies?

Category : Advanced

Answer :

Stability profiling informs storage and dosing protocols:

- pH stability : Incubate in buffers (pH 1–10) for 24h; HPLC quantifies degradation (e.g., <10% degradation at pH 7.4) .

- Thermal stability : TGA/DSC analysis shows decomposition onset at >150°C, requiring storage at 4°C .

- Light sensitivity : UV-Vis spectroscopy detects photodegradation; amber vials prevent radical formation .

- Plasma stability : Incubate with human plasma (37°C, 1h); >80% remaining indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.